molecular formula C19H12FNO4 B3040080 1-(4-Fluorophenyl)-3-[5-(4-nitrophenyl)-2-furyl]prop-2-en-1-one CAS No. 153853-36-2

1-(4-Fluorophenyl)-3-[5-(4-nitrophenyl)-2-furyl]prop-2-en-1-one

Cat. No.: B3040080
CAS No.: 153853-36-2
M. Wt: 337.3 g/mol
InChI Key: LERQDSBWHWLNER-PKNBQFBNSA-N
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Description

1-(4-Fluorophenyl)-3-[5-(4-nitrophenyl)-2-furyl]prop-2-en-1-one is an organic compound that features both fluorine and nitro functional groups attached to aromatic rings

Preparation Methods

The synthesis of 1-(4-Fluorophenyl)-3-[5-(4-nitrophenyl)-2-furyl]prop-2-en-1-one typically involves a multi-step process. One common method includes the condensation of 4-fluoroacetophenone with 4-nitrobenzaldehyde in the presence of a base, such as sodium hydroxide, to form the chalcone intermediate. This intermediate is then subjected to cyclization reactions to yield the final product .

Chemical Reactions Analysis

1-(4-Fluorophenyl)-3-[5-(4-nitrophenyl)-2-furyl]prop-2-en-1-one undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-[5-(4-nitrophenyl)-2-furyl]prop-2-en-1-one involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The fluorine atom can influence the compound’s lipophilicity and metabolic stability, affecting its overall activity .

Comparison with Similar Compounds

Similar compounds include:

1-(4-Fluorophenyl)-3-[5-(4-nitrophenyl)-2-furyl]prop-2-en-1-one stands out due to its unique combination of functional groups and the potential for diverse chemical reactivity and applications.

Properties

IUPAC Name

(E)-1-(4-fluorophenyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12FNO4/c20-15-5-1-13(2-6-15)18(22)11-9-17-10-12-19(25-17)14-3-7-16(8-4-14)21(23)24/h1-12H/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LERQDSBWHWLNER-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=CC(=O)C3=CC=C(C=C3)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CC=C(O2)/C=C/C(=O)C3=CC=C(C=C3)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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